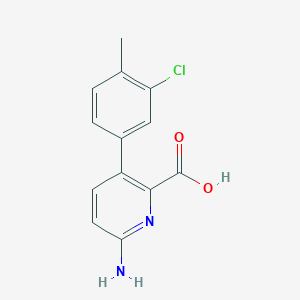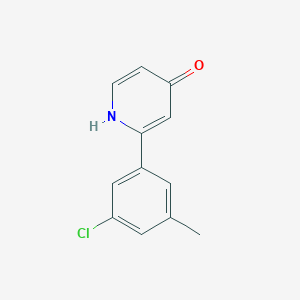
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid (6-ACMP) is a synthetic compound that has a wide range of applications in scientific research and laboratory experiments. It is a versatile compound that can be used as a reagent, a catalyst, a chelating agent, and a buffer. 6-ACMP is a white, crystalline solid with a melting point of around 120°C and a molecular weight of 214.6 g/mol. It is soluble in water, ethanol, and other organic solvents.
Wirkmechanismus
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% is a strong chelating agent, which means it forms strong bonds with metal ions. It is able to bind to metals such as iron, zinc, and copper, which are important for many biochemical processes. 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% binds to the metals and prevents them from being used in other biochemical reactions. This can be used to study the effects of metal ions on biochemical processes, or to inhibit certain biochemical reactions.
Biochemical and Physiological Effects
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as phosphatases and proteases. It has also been found to inhibit the growth of bacteria and fungi, and to reduce the toxicity of some heavy metals. 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% has also been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% in laboratory experiments is that it is a versatile and stable compound that can be used in a wide range of applications. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% is that it can be toxic in high concentrations, so it should be used with caution.
Zukünftige Richtungen
Future research on 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% could focus on its use as a chelating agent in the purification of proteins, its use as a catalyst in the synthesis of heterocyclic compounds, its ability to inhibit the activity of enzymes, its anti-inflammatory and anti-cancer properties, and its ability to reduce the toxicity of heavy metals. Additionally, further research could focus on the development of new methods for the synthesis of 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95%, as well as the development of new applications for this compound.
Synthesemethoden
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% can be synthesized from the reaction of 4-chloro-2-methylphenol and picolinic acid. The reaction is carried out in an aqueous solution with sodium hydroxide as a catalyst. The reaction proceeds in two steps: first, the 4-chloro-2-methylphenol is converted to the sodium salt of 4-chloro-2-methylphenol, and then the sodium salt is reacted with picolinic acid to form 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95%. The reaction is complete when the pH of the solution reaches 7.0.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in the preparation of polymers. It is also used as a chelating agent in the purification of proteins and as a buffer in the isolation of nucleic acids. 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% is also used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Eigenschaften
IUPAC Name |
6-amino-3-(4-chloro-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-6-8(14)2-3-9(7)10-4-5-11(15)16-12(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBRHOHFCQDNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














